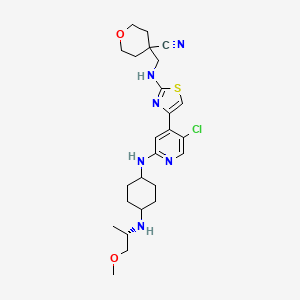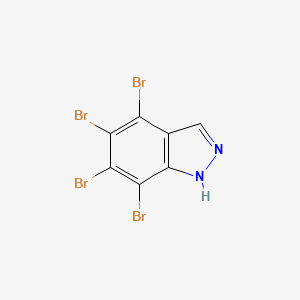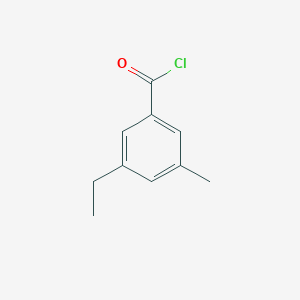
5-Ethyl-3-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethyl group at the 5-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Ethyl-3-methylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 5-ethyl-3-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 5-ethyl-3-methylbenzoic acid and thionyl chloride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3-methylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 5-ethyl-3-methylbenzoic acid and hydrochloric acid.
Reduction: Can be reduced to 5-ethyl-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
5-Ethyl-3-methylbenzoic acid: Formed from hydrolysis.
5-Ethyl-3-methylbenzyl alcohol: Formed from reduction.
Applications De Recherche Scientifique
5-Ethyl-3-methylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Utilized in the development of new drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-ethyl-3-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride: The parent compound, without the ethyl and methyl substitutions.
4-Methylbenzoyl chloride: A derivative with a methyl group at the 4-position.
3,5-Dimethylbenzoyl chloride: A derivative with methyl groups at both the 3- and 5-positions.
Uniqueness
5-Ethyl-3-methylbenzoyl chloride is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring. These substitutions can influence the compound’s reactivity and the properties of the products formed from its reactions. For example, the presence of the ethyl group can increase the hydrophobicity of the compound, affecting its solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
3-ethyl-5-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-3-8-4-7(2)5-9(6-8)10(11)12/h4-6H,3H2,1-2H3 |
Clé InChI |
UITJTIQBZAKYTO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
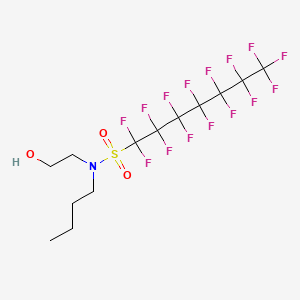
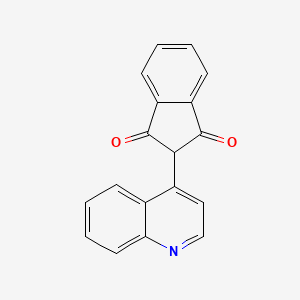


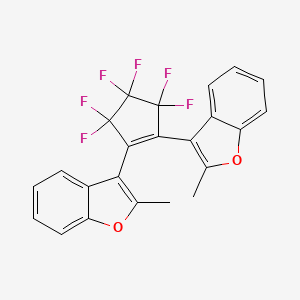
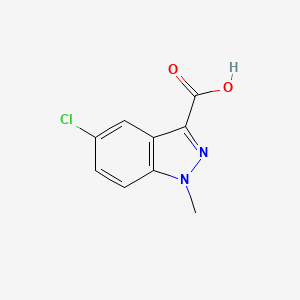
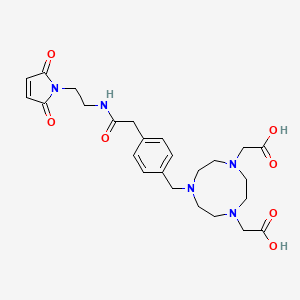
![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
